![molecular formula C22H20FN5O3 B2692889 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide CAS No. 1171349-31-7](/img/structure/B2692889.png)

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

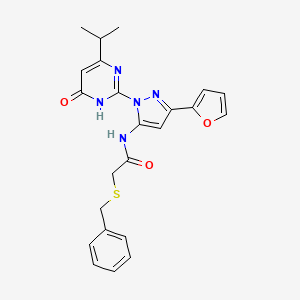

Molecular Structure Analysis

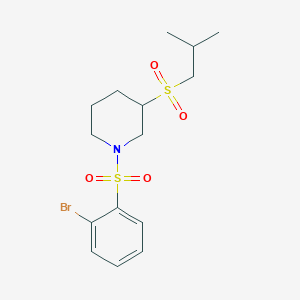

The molecular formula of the compound is C22H20FN5O3. It contains several functional groups, including a pyridazinyl ring, a piperidine ring, a carboxamide group, a fluorophenyl group, and a nitrophenyl group.Physical And Chemical Properties Analysis

The molecular weight of the compound is 421.432. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Compounds structurally related to the one have been synthesized and evaluated for their potential in treating various diseases. For instance, tricyclic compounds structurally related to nevirapine have been screened for their inhibitory potency against human immunodeficiency virus type 1 reverse transcriptase. The influence of substitution patterns on their inhibitory potency highlights the importance of chemical structure modifications in enhancing therapeutic efficacy (Heinisch et al., 1996).

Antiviral and Antibacterial Properties

Research into compounds with similar structures has shown promising antiviral and antibacterial properties. For example, derivatives of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, have demonstrated broad and potent in vitro antibacterial activity. This study underscores the potential of such compounds in developing new antibacterial agents, with variations in substituents at specific positions significantly affecting their activity (Matsumoto et al., 1984).

Cancer Research

The exploration of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors. This class of compounds, through structural modification at specific positions, showed excellent in vivo efficacy and favorable pharmacokinetic profiles, suggesting their potential in cancer treatment (Schroeder et al., 2009).

Neurological Disorders

Compounds bearing a fluoropyridinyl moiety have been investigated for their affinity towards 5-HT1A receptors, indicating their potential application in neuropsychiatric disorder treatments. Cyclohexanecarboxamide derivatives, in particular, have been identified as reversible, selective, and high-affinity antagonists, offering insights into the development of new PET radioligands for in vivo quantification of 5-HT1A receptors (García et al., 2014).

Molecular Hybridization and Tuberculosis

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized through molecular hybridization, showing activity against Mycobacterium tuberculosis. This research demonstrates the role of molecular hybridization in drug discovery, especially in developing treatments for tuberculosis (Jeankumar et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O3/c23-17-7-5-15(6-8-17)18-9-10-21(26-25-18)27-13-11-16(12-14-27)22(29)24-19-3-1-2-4-20(19)28(30)31/h1-10,16H,11-14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYSVEXGGAMRAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=NN=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2692807.png)

![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2692820.png)

![(1-Methylpyrazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2692821.png)

![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)